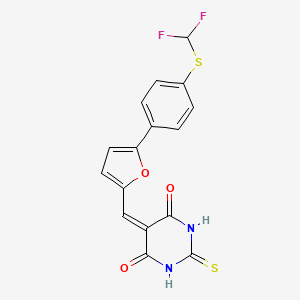

![molecular formula C23H18N2O2 B2684901 N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 953245-14-2](/img/structure/B2684901.png)

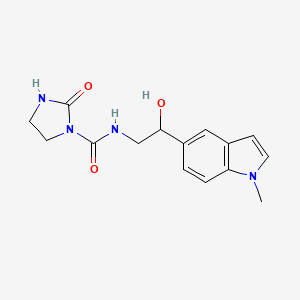

N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-([1,1’-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide” is a complex organic compound. It contains a biphenyl group, an isoxazole ring, and an acetamide group . Isoxazole rings and biphenyl groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through 1,3-dipolar cycloaddition . This involves the reaction of a dipole and dipolarophile to form a five-membered ring .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A study by Gul et al. (2017) discusses the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, highlighting their pharmacological activities, including antimicrobial and hemolytic activity. The research found specific compounds active against selected microbial species, indicating potential antimicrobial applications (Gul et al., 2017).

Antitumor and Antioxidant Activities

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, evaluating their antioxidant activity. The study not only examined the compounds' antioxidant potential but also explored the effect of hydrogen bonding on self-assembly processes, suggesting applications in developing new antioxidant agents (Chkirate et al., 2019).

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) researched the chemoselective monoacetylation of 2-aminophenol, producing N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs. This study showcases the compound's relevance in drug synthesis methodologies (Magadum & Yadav, 2018).

Synthesis and Evaluation of Anticancer Agents

Yurttaş et al. (2015) highlighted the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, screening them for antitumor activity against various human tumor cell lines. This indicates the potential application of related compounds in cancer therapy (Yurttaş et al., 2015).

Glutaminase Inhibitors for Cancer Treatment

Shukla et al. (2012) evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including those similar in structure to N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide, as glutaminase inhibitors. These compounds were tested for their ability to attenuate the growth of human lymphoma cells, showing promise for therapeutic cancer treatment (Shukla et al., 2012).

Propriétés

IUPAC Name |

2-(5-phenyl-1,2-oxazol-3-yl)-N-(2-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c26-23(16-19-15-22(27-25-19)18-11-5-2-6-12-18)24-21-14-8-7-13-20(21)17-9-3-1-4-10-17/h1-15H,16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIKEDILVJJARW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

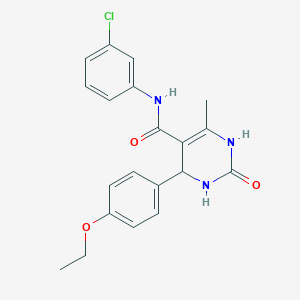

![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2684822.png)

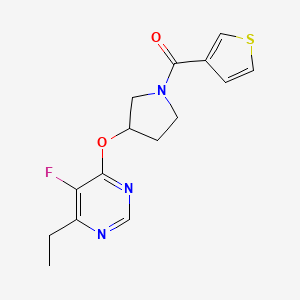

![5-Methyl-3-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2684823.png)

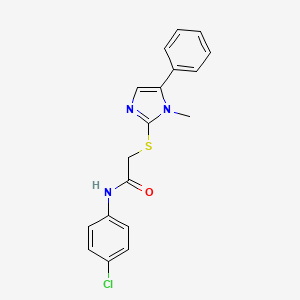

![(7-Azabicyclo[2.2.1]heptan-1-YL)methanol hcl](/img/structure/B2684825.png)

![N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2684826.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2684839.png)

![3-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazole](/img/structure/B2684840.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2684842.png)